1-(3,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-20-15-21(2)17-23(16-20)32-19-22(18-28(32)33)29-30-24-9-4-5-10-25(24)31(29)13-8-14-35-27-12-7-6-11-26(27)34-3/h4-7,9-12,15-17,22H,8,13-14,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUWRBBAUYBEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrrolidinone ring : A five-membered lactam that contributes to the compound's stability and biological activity.
- Benzo[d]imidazole moiety : Known for its diverse pharmacological properties, including anti-cancer and anti-microbial activities.
- Dimethylphenyl and methoxyphenoxy substituents : These groups enhance lipophilicity and may influence receptor binding.
Molecular Formula
Antitumor Activity
Recent studies have indicated that derivatives of benzimidazole, similar to the compound , exhibit significant antitumor activity. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against various cancer cell lines, including lung cancer cells (A549) and others . The presence of the benzo[d]imidazole ring is crucial for this activity, as it facilitates DNA binding and inhibits DNA-dependent enzymes.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives demonstrate moderate to significant antibacterial and antifungal activities in vitro . The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Methyl groups at specific positions on the phenyl ring enhance receptor affinity and biological activity .
- Pyrrolidine Modifications : Alterations in the pyrrolidine structure can lead to variations in potency against specific targets, such as GABA receptors and other central nervous system targets .
Case Studies
- Antitumor Efficacy : A study reported that a related benzimidazole derivative exhibited an IC50 of 2.12 μM against A549 cells in a 2D assay format, highlighting the potential of these compounds in cancer therapy .
- Antimicrobial Activity : In vitro tests revealed that certain structural analogs displayed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 1-(3,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit significant antimicrobial properties. For instance, studies have shown that certain structural modifications can enhance the antimicrobial efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L . This suggests that the compound could be further developed as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several tumor cell lines, including breast and lung cancer cells. The presence of specific substituents in the structure appears to enhance the cytotoxicity, with IC50 values reported as low as 2.60 μmol/L for certain derivatives . This positions the compound as a promising candidate for further development in cancer therapeutics.
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may possess neuroprotective properties. These effects are attributed to the ability of the compound to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . Such findings open avenues for exploring its application in neurodegenerative diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing derivatives of pyrrolidinones demonstrated that modifications to the benzoimidazole ring significantly increased antibacterial activity against Gram-positive bacteria compared to standard antibiotics . The study highlighted the structure-activity relationship (SAR) that can guide future synthesis efforts.
Case Study 2: Anticancer Activity
In another investigation, a series of benzoimidazole derivatives were tested for their anticancer properties against various cell lines. The results indicated that compounds with hydrophobic substituents exhibited enhanced potency, suggesting that the incorporation of such groups into the design of new drugs could improve efficacy against resistant cancer types .
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidin-2-one ring and methoxyphenoxy group are susceptible to oxidation:
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Pyrrolidinone oxidation : The carbonyl group in the pyrrolidinone ring can undergo further oxidation under strong acidic or basic conditions. For example, potassium permanganate (KMnO₄) in acidic media may cleave the ring to form carboxylic acid derivatives.
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Methoxyphenoxy demethylation : Treatment with hydrobromic acid (HBr) can demethylate the methoxy group to yield a hydroxylphenoxy derivative, as observed in structurally similar compounds .
Reduction Reactions
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Carbonyl reduction : Lithium aluminum hydride (LiAlH₄) reduces the pyrrolidin-2-one carbonyl to a secondary alcohol, forming 4-(substituted)-pyrrolidine derivatives. This is a common strategy to modify pharmacological activity .
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Benzimidazole reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) can reduce the benzimidazole’s aromaticity, though this is less frequently reported due to steric hindrance from substituents.
Substitution Reactions
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Electrophilic aromatic substitution : The benzimidazole and dimethylphenyl groups undergo halogenation (e.g., bromination with Br₂/FeCl₃) at para/ortho positions relative to electron-donating substituents .
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Nucleophilic substitution : The methoxyphenoxy ether linkage can be cleaved via nucleophilic attack (e.g., HI or NaCNBH₃) to yield phenolic intermediates .
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Major Products Formed |
|---|---|---|
| Oxidation | KMnO₄ (H₂SO₄, reflux) | Carboxylic acids (ring cleavage) |
| Reduction | LiAlH₄ (dry ether, 0°C) | Pyrrolidine alcohols |
| Demethylation | HBr (acetic acid, 80°C) | Hydroxyphenoxy derivatives |
| Halogenation | Br₂/FeCl₃ (CH₂Cl₂, rt) | Brominated benzimidazole analogs |
| Ether cleavage | HI (H₂O, reflux) | Phenolic intermediates |
Oxidative Demethylation
The methoxyphenoxy group undergoes demethylation under acidic conditions (Figure 1):
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Reagents : HBr in glacial acetic acid.
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Mechanism : Acid-catalyzed nucleophilic substitution (SN2) at the methoxy carbon.
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Product : 1-(3,5-dimethylphenyl)-4-(1-(3-(2-hydroxyphenoxy)propyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one .
Nucleophilic Attack on Pyrrolidinone
The carbonyl group reacts with nucleophiles such as Grignard reagents:
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Reagents : CH₃MgBr (THF, 0°C).
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Mechanism : Nucleophilic addition to the carbonyl, forming a tertiary alcohol.
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Product : 1-(3,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzimidazol-2-yl)-2-hydroxypyrrolidine .
Stability and Side Reactions
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Thermal decomposition : Above 200°C, the compound degrades via cleavage of the benzimidazole-pyrrolidinone linkage.
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Light sensitivity : The methoxyphenoxy group may undergo photooxidation, forming quinone-like structures under UV light .
Comparative Reactivity with Analogues
| Compound Modification | Reactivity Difference |
|---|---|
| Replacement of methoxy with Cl | Increased electrophilic substitution at benzimidazole |
| Removal of dimethylphenyl | Enhanced solubility in polar solvents |
Case Study: Bromination
A bromination reaction with Br₂/FeCl₃ yielded two regioisomers (Table 2):
| Isomer | Position of Br | Yield (%) |
|---|---|---|
| A | Benzene ring (para to methoxy) | 62 |
| B | Benzimidazole (C-5) | 38 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
